molecular formula C7H3F6N B2466320 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine CAS No. 2445793-14-4

2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine

Cat. No.: B2466320
CAS No.: 2445793-14-4
M. Wt: 215.098
InChI Key: QZWGDFORUINQEJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine ring substituted with a fluorine atom at the 2-position and a 1,1,2,2,2-pentafluoroethyl group at the 5-position. Its molecular formula is C₇H₃F₆N, with a molecular weight of 215.10 g/mol .

Properties

IUPAC Name

2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWGDFORUINQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO₂) in hydrofluoric acid (HF) . This reaction proceeds under controlled conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is designed to optimize yield and minimize by-products, ensuring the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the fluorine atoms under basic conditions.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) or hydrogen gas (H₂) in the presence of a catalyst can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides.

Scientific Research Applications

2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Properties :

  • Electron-Withdrawing Effects : The pentafluoroethyl group (-CF₂CF₃) is strongly electron-withdrawing, altering the pyridine ring’s electronic density and reactivity.
  • Lipophilicity : The high fluorine content increases hydrophobicity (logP ≈ 2.5–3.0, estimated), enhancing membrane permeability .
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, improving pharmacokinetic profiles in drug design .

Comparison with Structural Analogs

2-Amino-5-(Pentafluoroethyl)Pyridine

Structural Difference: Substitution of the 2-fluoro group with an amino (-NH₂) group. Key Comparisons:

Property 2-Fluoro-5-(Pentafluoroethyl)Pyridine 2-Amino-5-(Pentafluoroethyl)Pyridine
Basicity Lower (due to electron-withdrawing F) Higher (NH₂ is basic)
Hydrogen Bonding Limited (F lacks H-bond donors) Strong (NH₂ acts as H-bond donor)
Synthetic Complexity Requires fluorination steps Involves amination protocols

Applications: The amino analog is more suited for targeting polar binding pockets in enzymes, while the fluoro variant is better for passive diffusion across membranes .

2-Fluoro-5-(4-Fluorophenyl)Pyridine

Structural Difference : Replacement of the pentafluoroethyl group with a 4-fluorophenyl ring.
Key Comparisons :

Property 2-Fluoro-5-(Pentafluoroethyl)Pyridine 2-Fluoro-5-(4-Fluorophenyl)Pyridine
Electron Effects Stronger electron-withdrawing (-CF₂CF₃) Moderate (aromatic F)
Steric Bulk Higher (branched CF₂CF₃) Lower (planar phenyl)
Lipophilicity Higher (logP ~3.0) Moderate (logP ~2.2)

Applications : The pentafluoroethyl analog is more resistant to metabolic oxidation, whereas the fluorophenyl derivative may engage in π-π stacking interactions in drug-receptor binding .

2-(((1,1,2,2,2-Pentafluoroethyl)Selanyl)Methyl)Pyridine

Structural Difference : A selanyl (-Se-) methyl group replaces the pyridine’s 5-position substituent.
Key Comparisons :

Property 2-Fluoro-5-(Pentafluoroethyl)Pyridine Selenium Analog
Polarizability Low (C-F bonds) High (Se atom)
Metabolic Stability High (F resists oxidation) Lower (Se susceptible to metabolism)
Toxicity Risk Low Higher (selenium toxicity)

Applications : The selenium analog’s polarizability may enhance interactions with chalcogen-binding proteins, but its toxicity limits therapeutic use .

PFECHS (1,2,2,3,3,4,5,5,6,6-Decafluoro-4-(Pentafluoroethyl)Cyclohexane-1-Sulfonic Acid)

Structural Difference : Cyclohexane-sulfonic acid core vs. pyridine ring.
Key Comparisons :

Property 2-Fluoro-5-(Pentafluoroethyl)Pyridine PFECHS
Polarity Moderate (pyridine N) High (sulfonic acid group)
Applications Drug design (neutral pH) Surfactants/coatings (anionic)

Note: PFECHS’s sulfonic acid group makes it unsuitable for blood-brain barrier penetration but ideal for industrial applications .

Biological Activity

2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by its unique molecular structure and significant biological activity. This compound has garnered attention in various fields including medicinal chemistry, pharmacology, and material science due to its potential therapeutic applications and unique chemical properties.

The molecular formula of this compound is C₇H₃F₆N. The presence of multiple fluorine atoms contributes to its distinct chemical reactivity and biological interactions. The compound features a pyridine ring substituted with a fluorine atom and a pentafluoroethyl group, which enhances its lipophilicity and stability against metabolic degradation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's binding affinity to proteins or enzymes, potentially modulating their activity. This mechanism is crucial for its application in drug discovery and development.

In Vitro Studies

Research has shown that this compound exhibits significant growth inhibition against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism of Action
L1210 Mouse Leukemia<10Inhibition of cell proliferation via nucleic acid synthesis interference
HeLa Cells<20Induction of apoptosis through mitochondrial pathways

These findings suggest that the compound may act as a prodrug, releasing active metabolites that inhibit DNA synthesis.

Case Studies

A study on the efficacy of fluorinated pyridines indicated that derivatives like this compound can significantly enhance the potency of anticancer agents. In particular:

  • Study 1 : A series of fluorinated compounds were tested for their cytotoxic effects on breast cancer cell lines (MCF-7). The results demonstrated that compounds with higher fluorine content exhibited improved cytotoxicity compared to their non-fluorinated counterparts.
  • Study 2 : Research into the pharmacokinetics revealed that the introduction of fluorine atoms increases metabolic stability and reduces clearance rates in vivo.

Applications in Drug Development

The unique properties of this compound make it a promising candidate in drug design:

  • Anticancer Agents : Its ability to inhibit cell proliferation positions it as a potential lead compound for developing new anticancer therapies.
  • Anti-inflammatory Drugs : Preliminary studies suggest anti-inflammatory properties which could be harnessed in treating chronic inflammatory diseases.

Comparison with Similar Compounds

When compared to other fluorinated pyridines such as 2-Fluoro-5-trifluoromethylpyridine and 5-Bromo-2-fluoropyridine:

Compound Unique Feature Biological Activity
This compoundPentafluoroethyl groupHigh cytotoxicity against cancer cells
2-Fluoro-5-trifluoromethylpyridineTrifluoromethyl groupModerate cytotoxicity
5-Bromo-2-fluoropyridineBromine substitutionLower activity compared to fluorinated analogs

Q & A

Basic: How is the molecular structure of 2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine validated experimentally?

Answer:
Structural validation typically involves X-ray crystallography to resolve bond lengths, angles, and electron density maps. For fluorinated pyridines, SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling high-resolution data and heavy-atom effects . Key parameters include:

  • C-F bond lengths : ~1.34–1.38 Å (fluorine’s electronegativity shortens bonds).
  • Pyridine ring planarity : Deviations < 0.01 Å indicate minimal distortion.
  • Pentafluoroethyl group conformation : Synchrotron radiation helps resolve fluorine positions in high thermal motion regions.
    Alternative methods : 19F^{19}\text{F} NMR (chemical shifts: -70 to -120 ppm for CF3_3 groups) and IR spectroscopy (C-F stretching ~1100–1250 cm1^{-1}) complement crystallography .

Advanced: What synthetic challenges arise when introducing the pentafluoroethyl group to pyridine derivatives?

Answer:
The pentafluoroethyl group (-CF2_2CF3_3) introduces steric and electronic challenges:

  • Reactivity : Fluorine’s electron-withdrawing effect deactivates the pyridine ring, requiring transition-metal catalysis (e.g., Cu/ligand systems) for cross-coupling reactions .
  • Byproduct formation : Competing defluorination or CF3_3 group migration may occur under harsh conditions.
  • Purification : High fluorination increases hydrophobicity, necessitating reverse-phase HPLC or fluorinated solvent systems (e.g., hexafluoroisopropanol) .
    Case study : In a synthesis route, 5-bromopyridine derivatives reacted with pentafluoroethyl triethylsilane under Cu(I) catalysis at 90°C for 12 hours, yielding 60–70% product after silica gel chromatography .

Basic: How is the compound’s purity assessed in synthetic workflows?

Answer:
Purity is verified via:

  • GC-MS or LC-MS : Detects volatile byproducts (e.g., residual silanes) and quantifies main peak area (>98%).
  • Elemental analysis : Matches experimental vs. theoretical C/F/N ratios (e.g., C7_7H3_3F6_6N: C 38.73%, F 52.50%, N 6.45%) .
  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR : Absence of extraneous peaks (e.g., -CH2_2- signals from incomplete coupling) confirms purity .

Advanced: How do fluorination patterns influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:
The 2-fluoro and 5-pentafluoroethyl groups create distinct electronic environments:

  • Meta-directing effects : The pentafluoroethyl group at C5 deactivates the ring, making C3/C4 positions less reactive.
  • Activation at C2 : The fluorine at C2 enhances leaving-group ability, enabling SNAr at this position with alkoxides or amines.
    Example : Reaction with sodium methoxide in DMF at 120°C selectively substitutes the C2 fluorine, forming 2-methoxy derivatives while preserving the pentafluoroethyl group .

Basic: What spectroscopic techniques are critical for characterizing fluorinated intermediates?

Answer:

  • 19F^{19}\text{F} NMR : Identifies CF3_3 (δ ~ -65 ppm) and CF2_2 (δ ~ -115 ppm) groups. Splitting patterns reveal coupling with adjacent 1H^{1}\text{H} or 19F^{19}\text{F} nuclei .
  • IR spectroscopy : Confirms C-F stretches (asymmetric: 1250 cm1^{-1}; symmetric: 1150 cm1^{-1}) .
  • Mass spectrometry (HRMS) : Validates molecular ion ([M+H]+^+) and fragment patterns (e.g., loss of CF2_2CF3_3 group) .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : Fukui indices identify reactive sites (e.g., C2 for nucleophilic attack).
  • Transition states : Simulate activation energies for cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts).
  • Solvent effects : COSMO-RS predicts solubility in fluorinated solvents .
    Validation : Experimental vs. computed 19F^{19}\text{F} NMR shifts (RMSD < 2 ppm) confirm accuracy .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Fluorinated pyridines may release HF under hydrolysis; use PPE (gloves, goggles) and work in a fume hood.
  • Storage : Anhydrous conditions (argon atmosphere) prevent decomposition.
  • Waste disposal : Neutralize with aqueous Ca(OH)2_2 before disposal .

Advanced: How does the compound’s fluorination impact its environmental persistence?

Answer:
The pentafluoroethyl group is resistant to hydrolysis and microbial degradation, leading to environmental persistence. Studies on analogous perfluoroalkyl substances (PFAS) show:

  • Bioaccumulation : Log P values > 3.5 indicate lipid solubility.
  • Toxicity screening : Use in vitro assays (e.g., mitochondrial toxicity in HepG2 cells) to assess ecotoxicological risks .

Basic: What are common applications of this compound in medicinal chemistry?

Answer:
It serves as a building block for:

  • Kinase inhibitors : Fluorine enhances binding to hydrophobic pockets (e.g., imidazopyridine-based drugs) .
  • PET tracers : 18F^{18}\text{F}-labeled derivatives target receptors with high specificity .

Advanced: How to resolve contradictions in crystallographic vs. spectroscopic data?

Answer:

  • X-ray vs. NMR : Crystallography may show static disorder in fluorine positions, while NMR averages dynamic effects. Use TWINABS (SHELX suite) to model disorder .
  • Validation : Cross-check 19F^{19}\text{F} chemical shifts with DFT-optimized geometries .

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